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Compound of Interest

Tetrachloroiridium;hydrate;dihydro
Compound Name:
chloride

Cat. No. B108157

A Note on Nomenclature: The term "Tetrachloroiridium hydrate dihydrochloride" is not standard.
The most common and relevant precursor is Iridium(lll) chloride hydrate (IrCls-xH20), which is
widely utilized as a starting material for the synthesis of various iridium catalysts for
homogeneous catalysis. These application notes will focus on the use of Iridium(lIl) chloride
hydrate as a precursor for two key catalytic transformations: the oxidation of alcohols and the
transfer hydrogenation of ketones.

Application 1: Iridium-Catalyzed Oxidation of
Alcohols

Iridium(ll) chloride hydrate, in conjunction with a co-oxidant such as Cerium(IV) sulfate, serves
as an efficient catalytic system for the oxidation of primary and secondary alcohols to their
corresponding aldehydes and ketones. This method is particularly useful for the selective
oxidation of various functionalized alcohols.

Quantitative Data for Iridium-Catalyzed Alcohol
Oxidation
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Experimental Protocol: Oxidation of Benzyl Alcohol to

Benzaldehyde

Materials:

e Iridium(lll) chloride hydrate (IrCls-xH20)

e Cerium(lV) sulfate (Ce(S0a)2)

e Benzyl alcohol

o Glacial acetic acid

e Deionized water
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» Diethyl ether

e Sodium bicarbonate (saturated aqueous solution)
e Anhydrous magnesium sulfate

e Round-bottom flask

» Reflux condenser

e Magnetic stirrer with heating plate

e Separatory funnel

» Rotary evaporator

Procedure:

o Catalyst Solution Preparation: Prepare a stock solution of Iridium(lll) chloride hydrate in a 1:1
mixture of glacial acetic acid and deionized water. The concentration should be calculated to
achieve the desired catalyst loading (typically 0.1-1 mol%).

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add benzyl alcohol (1.0 mmol).

» Addition of Reagents: To the flask, add the co-oxidant, Cerium(IV) sulfate (2.5 mmol),
followed by the Iridium(lIl) chloride hydrate catalyst solution (0.01 mmol, 1 mol%).

» Reaction Conditions: The reaction mixture is heated to 100°C and stirred vigorously for 4
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the
reaction by adding deionized water.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl
ether (3 x 20 mL).
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e Washing: Wash the combined organic layers with a saturated aqueous solution of sodium
bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

 Purification: The crude product can be further purified by column chromatography on silica
gel if necessary.

Reaction Mechanism: Iridium-Catalyzed Alcohol
Oxidation

Oxidation of Ir(III) to Ir(V)

Ir(111) Catalyst H20

Reductive Elimination 2H+

Coordination Hydride Transfer

Alcohol Dehydrogenation

Ir(llr)-H
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Figure 1: Proposed catalytic cycle for the iridium-catalyzed oxidation of alcohols.

Application 2: Iridium-Catalyzed Transfer
Hydrogenation of Ketones

Iridium(ll) chloride hydrate serves as a convenient precursor for the synthesis of active
iridium(l) precatalysts, such as chloro(1,5-cyclooctadiene)iridium(l) dimer, ([Ir(cod)Cl]2). This
complex, in the presence of a suitable ligand and a hydrogen source (e.g., isopropanol),
efficiently catalyzes the transfer hydrogenation of ketones to the corresponding secondary
alcohols.

Quantitative Data for Iridium-Catalyzed Transfer
Hydrogenation of Ketones
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(Data is representative for asymmetric transfer hydrogenation, leading to high enantioselectivity
with the appropriate chiral ligand)

Experimental Protocols

Protocol 2.1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(l) Dimer ([Ir(cod)Cl]2) from
Iridium(ll) Chloride Hydrate

Materials:

e Iridium(lll) chloride hydrate (IrCls-xH20)
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e 1,5-Cyclooctadiene (cod)

« Ethanol

e Deionized water

e Argon or Nitrogen gas supply

e Schlenk flask

» Reflux condenser

o Magnetic stirrer with heating plate

e Cannula or syringe for inert transfers
» Sintered glass funnel

Procedure:

 Inert Atmosphere: The reaction should be carried out under an inert atmosphere (Argon or
Nitrogen) using standard Schlenk techniques.

o Reaction Setup: In a Schlenk flask, dissolve Iridium(lIl) chloride hydrate (1.0 g) in a mixture
of ethanol (20 mL) and deionized water (5 mL).

» Addition of Diene: Add 1,5-cyclooctadiene (2.0 mL) to the solution.

o Reflux: Heat the mixture to reflux with stirring for 18-24 hours. The color of the solution will
change, and a yellow-orange precipitate will form.

« |solation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration
through a sintered glass funnel under an inert atmosphere.

e Washing and Drying: Wash the solid with cold ethanol and then with hexane. Dry the product
under vacuum. The resulting [Ir(cod)Cl]z is a yellow-orange, air-stable solid.

Protocol 2.2: Transfer Hydrogenation of Acetophenone
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Materials:

e [Ir(cod)Cl]z (synthesized as per Protocol 2.1)

e (R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or other suitable
ligand

o Potassium hydroxide (KOH)

e Acetophenone

« Isopropanol (i-PrOH, anhydrous)

» Argon or Nitrogen gas supply

e Schlenk tube or similar reaction vessel

o Magnetic stirrer with heating plate

Procedure:

o Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, dissolve
[Ir(cod)Cl]2 (0.005 mmol) and the ligand (e.g., (R,R)-TsDPEN, 0.011 mmol) in anhydrous
isopropanol (5 mL).

 Activation: Add a solution of KOH (0.05 mmol) in isopropanol to the catalyst mixture and stir
for 10-15 minutes at room temperature to generate the active catalytic species.

o Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture.

e Reaction Conditions: Heat the reaction mixture to 80°C and stir for the required time (monitor
by TLC or GC).

e Work-up and Analysis: After completion, cool the reaction to room temperature. The product
yield and enantiomeric excess (for asymmetric reactions) can be determined by Gas
Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of the
crude reaction mixture. For isolation, the solvent can be removed under reduced pressure,
and the residue can be purified by column chromatography.
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Catalytic Cycle: Iridium-Catalyzed Transfer
Hydrogenation
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Figure 2: Generalized catalytic cycle for the transfer hydrogenation of ketones.
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Available at: [https://www.benchchem.com/product/b108157#application-of-
tetrachloroiridium-hydrate-dihydrochloride-in-homogeneous-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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